Methyl 2-(allyloxy)-4-fluorobenzoate
Description
Methyl 2-(allyloxy)-4-fluorobenzoate is a fluorinated benzoate ester featuring an allyloxy group at the 2-position and a fluorine atom at the 4-position of the aromatic ring.
Properties
Molecular Formula |
C11H11FO3 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
methyl 4-fluoro-2-prop-2-enoxybenzoate |
InChI |
InChI=1S/C11H11FO3/c1-3-6-15-10-7-8(12)4-5-9(10)11(13)14-2/h3-5,7H,1,6H2,2H3 |
InChI Key |
ZIMPTWNJFJBJRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Methyl 2-(Allyloxy)-4-fluorobenzoate and Structural Analogs
Reactivity and Functional Group Influence
- Allyloxy Group (Target Compound): The allyloxy substituent provides a reactive site for electrophilic addition or radical polymerization. Its electron-donating nature may slightly deactivate the aromatic ring compared to electron-withdrawing groups like acetyl or bromomethyl .
- Acetyl Group (Methyl 2-acetyl-4-fluorobenzoate): The acetyl group at the 2-position withdraws electron density, stabilizing the ester against hydrolysis. This compound may serve as a precursor in pharmaceuticals or agrochemicals .
- Bromomethyl Group (Methyl 2-(bromomethyl)-4-fluorobenzoate): The bromine atom facilitates nucleophilic substitution reactions, making this compound valuable in synthesizing derivatives like amines or thioethers .
- Chlorine Substitution (Methyl 4-chloro-2-fluorobenzoate): The chlorine atom enhances thermal stability and resistance to oxidation, making it suitable for high-temperature applications in polymer or pesticide synthesis .
Toxicity Considerations
While direct toxicological data for this compound are unavailable, group-based evaluations of structurally similar benzyl derivatives suggest that toxicity may correlate with substituent reactivity. For example:
- Allyloxy Group: Potential allyl metabolites (e.g., allyl alcohol) could pose hepatotoxicity risks, though this requires empirical validation .
- Bromine/Acetyl Groups: Brominated compounds may exhibit higher toxicity due to bioaccumulation, while acetylated derivatives are generally metabolized to less harmful carboxylic acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
